1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18830125
Molecular Formula: C11H13ClO2S
Molecular Weight: 244.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClO2S |
|---|---|
| Molecular Weight | 244.74 g/mol |
| IUPAC Name | 1-chloro-1-(3-ethoxy-4-sulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C11H13ClO2S/c1-3-14-9-6-8(4-5-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |
| Standard InChI Key | CDVIAIOLGUJEFP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)S |
Introduction
Chemical Formula:
The molecular formula for 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one can be deduced as .
Key Functional Groups:
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Chloro Group (-Cl): Positioned on the first carbon of the propane backbone.
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Ethoxy Group (-OCH_2CH_3): Attached to the phenyl ring at the 3rd position.
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Mercapto Group (-SH): A thiol group located at the 4th position on the phenyl ring.
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Ketone Group (C=O): Present on the second carbon of the propane chain.
Synthesis
The synthesis of 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one typically involves multi-step organic reactions:
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Starting Materials:
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A phenol derivative with ethoxy and mercapto substituents.
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A chlorinated ketone precursor, such as 1-chloropropan-2-one.
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Reaction Pathway:
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The phenol derivative undergoes electrophilic substitution with the chlorinated ketone in the presence of a base or catalyst.
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The reaction is conducted under controlled conditions to ensure selective substitution at the desired positions.
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Purification:
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The product is purified using recrystallization or chromatography techniques to remove impurities and unreacted starting materials.
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Pharmaceutical Applications
The presence of thiol and ketone groups suggests potential biological activity:
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Thiol groups are known for their antioxidant properties and ability to chelate metals.
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Ketones are often intermediates in drug synthesis, particularly for compounds with anti-inflammatory or antimicrobial properties.
Organic Synthesis
This compound could serve as:
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A precursor for synthesizing more complex molecules via nucleophilic substitution or addition reactions.
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A building block in creating heterocyclic compounds due to its reactive sites.
Material Science
The combination of functional groups may allow this compound to participate in polymerization reactions or serve as a ligand in coordination chemistry.
Stability
The compound's stability may be influenced by:
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The reactivity of its thiol group, which can oxidize to form disulfides.
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The chloro group, which may undergo hydrolysis under basic conditions.
Toxicity
While specific toxicity data is unavailable, similar compounds with thiol groups can exhibit moderate toxicity and require careful handling.
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